![molecular formula C9H12N2O B2849412 N-[(3-methylpyridin-2-yl)methyl]acetamide CAS No. 1344004-56-3](/img/structure/B2849412.png)

N-[(3-methylpyridin-2-yl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(3-methylpyridin-2-yl)methyl]acetamide” is a chemical compound . It is also known as "N-[(3-methylpyridin-2-yl)methyl]propaN-2-amine" .

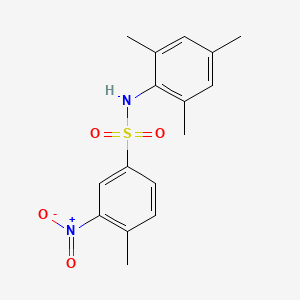

Molecular Structure Analysis

The molecular structure of “N-[(3-methylpyridin-2-yl)methyl]acetamide” is represented by the formula C8H10N2O . The InChI key for this compound is KPDRHCWAIOOQDT-UHFFFAOYSA-N .Scientific Research Applications

Pain Relief through FAAH and COX Inhibition

N-[(3-methylpyridin-2-yl)methyl]acetamide: derivatives, such as those of flurbiprofen and ibuprofen, have been studied for their potential in pain relief. These derivatives exhibit dual inhibitory action on both fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), which are enzymes involved in inflammation and pain signaling . The compounds retain COX-inhibitory properties and are more potent inhibitors of FAAH compared to their parent compounds. This dual-action approach is promising for developing new pain-relief medications.

Enantiomeric Selectivity in Drug Design

The interaction of N-[(3-methylpyridin-2-yl)methyl]acetamide derivatives with FAAH has shown enantiomeric selectivity . This means that the different enantiomers (mirror-image forms) of the molecule can have varying levels of potency in inhibiting FAAH. Understanding this selectivity is crucial for the design of more effective and targeted drugs, as it allows for the optimization of the desired therapeutic effects while minimizing potential side effects.

Molecular Modeling and Binding Studies

Research involving N-[(3-methylpyridin-2-yl)methyl]acetamide has utilized molecular modeling to understand its binding mode within FAAH . Computational studies, including docking and molecular dynamics, help in visualizing how these molecules interact with the enzyme at a molecular level. This information is valuable for the rational design of new compounds with improved efficacy and specificity.

Chemical Synthesis and Reactivity

The compound has been used in chemodivergent synthesis processes to create various chemical structures under different reaction conditions . Its reactivity and ability to form different bonds make it a versatile starting material in synthetic organic chemistry, leading to the creation of a wide range of molecules for further application in medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary target of N-[(3-methylpyridin-2-yl)methyl]acetamide is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with a neurotransmitter role in the nervous system .

Mode of Action

N-[(3-methylpyridin-2-yl)methyl]acetamide interacts with FAAH in a manner mutually exclusive to carprofen . The compound binds in the substrate channel of FAAH . This binding inhibits the activity of FAAH, preventing it from breaking down endocannabinoids .

Biochemical Pathways

By inhibiting FAAH, N-[(3-methylpyridin-2-yl)methyl]acetamide affects the endocannabinoid system, a complex cell-signaling system in the body . This system plays a role in regulating a wide array of functions and processes, including sleep, mood, appetite, memory, and reproduction and fertility .

Result of Action

The inhibition of FAAH by N-[(3-methylpyridin-2-yl)methyl]acetamide leads to an increase in the levels of endocannabinoids . This can have various effects at the molecular and cellular levels, depending on the specific functions of the endocannabinoids in different tissues .

properties

IUPAC Name |

N-[(3-methylpyridin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-4-3-5-10-9(7)6-11-8(2)12/h3-5H,6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQMGEOSFLBZAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CNC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849329.png)

![N-(thiophen-2-yl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2849330.png)

![N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide](/img/structure/B2849332.png)

![2-((4-cyclohexylphenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2849333.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2849335.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849339.png)

![3-Bromo-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2849344.png)

![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2849346.png)

![2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849348.png)